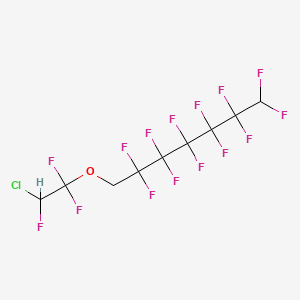
1,1,2-Trifluoro-2-chloroethyl-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2-Trifluoro-2-chloroethyl-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl ether is a fluorinated ether compound with the molecular formula C₉H₄ClF₁₅O and a molecular weight of 448.557 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2-Trifluoro-2-chloroethyl-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl ether typically involves the reaction of 1,1,2-trifluoro-2-chloroethyl dichloromethyl ether with hydrogen fluoride in a gaseous phase . This process can be carried out in the presence of catalysts such as antimony (V) or tin (IV) to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The gaseous phase reaction is preferred due to its efficiency and ease of catalyst removal .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,2-Trifluoro-2-chloroethyl-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl ether undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogens makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction under specific conditions, although these reactions are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as potassium hydroxide and water can be used under elevated temperatures (e.g., 120°C) to facilitate substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although the reaction conditions need to be carefully controlled to prevent over-oxidation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various ether derivatives, while oxidation can produce corresponding alcohols or acids.
Wissenschaftliche Forschungsanwendungen
1,1,2-Trifluoro-2-chloroethyl-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl ether has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.
Biology: Investigated for its potential use in biological assays and as a labeling agent due to its unique fluorine content.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of specialty polymers and as a surfactant in various industrial processes.
Wirkmechanismus
The mechanism by which 1,1,2-Trifluoro-2-chloroethyl-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl ether exerts its effects is primarily through its interaction with molecular targets via its fluorine atoms. The high electronegativity of fluorine allows for strong interactions with various biological and chemical targets, influencing pathways such as enzyme inhibition and receptor binding. These interactions can modulate biological activity and chemical reactivity, making the compound valuable in research and industrial applications .
Vergleich Mit ähnlichen Verbindungen
- 1,1,2-Trifluoro-2-chloroethyl difluoromethyl ether
- 1,1,2-Trifluoro-2-chloroethyl-2,2,3,3,4,4,5,5-octafluoropentyl ether
Uniqueness: 1,1,2-Trifluoro-2-chloroethyl-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl ether stands out due to its higher fluorine content, which imparts greater stability and unique chemical properties compared to similar compounds. This makes it particularly useful in applications requiring high thermal and chemical stability .
Eigenschaften
CAS-Nummer |
65064-85-9 |
|---|---|
Molekularformel |
C9H4ClF15O |
Molekulargewicht |
448.55 g/mol |
IUPAC-Name |
7-(2-chloro-1,1,2-trifluoroethoxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptane |
InChI |
InChI=1S/C9H4ClF15O/c10-2(11)6(18,19)26-1-4(14,15)7(20,21)9(24,25)8(22,23)5(16,17)3(12)13/h2-3H,1H2 |
InChI-Schlüssel |
CDHQAYFPWVKCKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(C(F)Cl)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



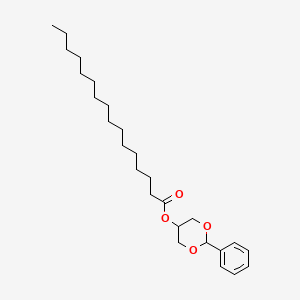


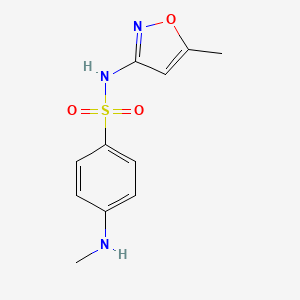

![(19S)-8-[(dimethylamino)methyl]-12-ethoxy-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B13414878.png)
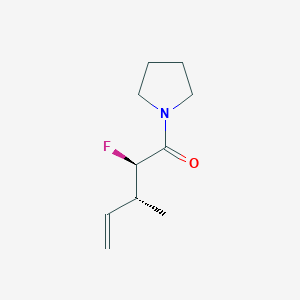
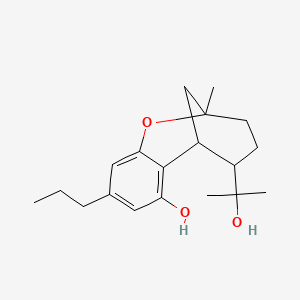
![4-[[4-[4-[(E)-2-cyanovinyl]-2-methyl-anilino]pyrimidin-2-yl]amino]benzonitrile](/img/structure/B13414902.png)
![(E)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]pent-2-enoic acid](/img/structure/B13414905.png)

![2-Propenoic acid, 4-[methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl ester](/img/structure/B13414945.png)
![1-[(2-Methoxy-4-nitrophenyl)diazenyl]naphthalen-2-ol](/img/structure/B13414950.png)
